molecular formula C20H27N3O3S B2716211 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034503-69-8

2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2716211
CAS No.: 2034503-69-8
M. Wt: 389.51
InChI Key: AURXRLZTQPIWMY-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with an ethoxy group at position 2 and a methyl group at position 3. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl moiety, which is further substituted with a pyridin-4-yl group at the piperidine nitrogen. Synthesis likely follows protocols similar to those reported for analogous sulfonamides, involving nucleophilic substitution, coupling reactions, and characterization via TLC, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry .

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-3-26-19-5-4-16(2)14-20(19)27(24,25)22-15-17-8-12-23(13-9-17)18-6-10-21-11-7-18/h4-7,10-11,14,17,22H,3,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXRLZTQPIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2-ethoxy-5-methylbenzenesulfonyl chloride with an amine derivative.

    Introduction of the pyridinyl and piperidinyl groups: This step involves the nucleophilic substitution reaction where the piperidinyl group is introduced to the benzenesulfonamide core, followed by the addition of the pyridinyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties / Applications
Target Compound Benzenesulfonamide 2-ethoxy, 5-methyl, N-(pyridin-4-yl-piperidin-4-ylmethyl) ~450 (estimated) Not reported Potential CNS or enzyme modulation
6d, 6e, 6f, 6g Benzenesulfonamide Benzhydrylpiperazinyl, sulfamoyl-amino 550–650 132–230 High melting points, complex synthesis
13f Ureidopyrimidine-sulfonamide Chloro, fluoro, trifluoromethyl, cyclopropanecarbonyl-piperidine ~600 Not reported Herbicidal activity
HB6971 Pyrimidinyl-sulfonamide Bromo, methoxy, piperidin-1-yl ~500 Not reported Crystallographic stability
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-... Benzamide Ethylsulfonyl, ethylpyrrolidinyl, methoxy ~400 Not reported Solubility-focused medicinal chemistry
Key Observations:
  • Substituent Bulk and Lipophilicity : The target compound’s pyridin-4-yl-piperidinylmethyl group offers moderate lipophilicity compared to the highly lipophilic benzhydrylpiperazinyl groups in 6d–6g . This may enhance membrane permeability while avoiding excessive hydrophobicity.
  • Electronic Effects : The electron-donating ethoxy and methyl groups in the target compound contrast with electron-withdrawing groups (e.g., trifluoromethyl in 13f ), which could influence receptor binding or metabolic stability.
  • Heterocyclic Diversity : Unlike the ureidopyrimidine core in 13f or the pyrimidinyl group in HB6971 , the target’s pyridine-piperidine system may favor interactions with nicotinic or histaminergic receptors.

Biological Activity

2-Ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide compound, has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H28N2O3SC_{20}H_{28}N_{2}O_{3}S, with a molecular weight of 408.6 g/mol. Its structural representation includes an ethoxy group, a methyl group, and a benzenesulfonamide moiety linked to a piperidine derivative.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities including:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary evaluations suggest potential antitumor effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms require further exploration.

In Vitro Studies

A study conducted on the antimicrobial efficacy of similar sulfonamide derivatives revealed that compounds within this class exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating promising potential for treating infections caused by resistant strains .

CompoundMIC (μM)Bacterial Strain
Compound A15.625S. aureus
Compound B62.5E. faecalis
Compound C125Pseudomonas aeruginosa

Case Studies

Research involving similar piperidine derivatives has demonstrated their ability to inhibit the proliferation of cancer cells in vitro. For instance, compounds targeting the MAPK pathway have shown promise in reducing tumor growth in models of breast cancer and lung cancer .

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)10
A549 (Lung Cancer)15

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis pathways.
  • Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways leading to cancer cell death.
  • Modulation of Inflammatory Cytokines : Potential reduction in pro-inflammatory cytokines could explain its anti-inflammatory properties.

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